6-Amino Substitution Enables TNFα Inhibitory Activity
In a systematic positional isomer study of aminoquinazolines, 6-aminoquinazoline derivative 75 and 7-aminoquinazoline derivative 76 each inhibited TNFα release with IC₅₀ values of approximately 5 μM in a human PBMC-based in vitro assay. In contrast, the corresponding 5-amino and 8-amino regioisomers showed no measurable inhibitory activity in the same assay system . The target compound 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile bears the identical 6-amino-4-oxoquinazoline pharmacophore as the active compounds in this series, supporting its relevance as a precursor for TNFα-modulatory agents.
| Evidence Dimension | TNFα inhibition (IC₅₀) by aminoquinazoline positional isomers |
|---|---|
| Target Compound Data | Compound bears 6-amino-4-oxoquinazoline pharmacophore matching active isomer 75 |
| Comparator Or Baseline | 6-amino isomer 75: IC₅₀ ≈ 5 μM; 7-amino isomer 76: IC₅₀ ≈ 5 μM; 5-amino isomer: inactive; 8-amino isomer: inactive |
| Quantified Difference | 6-amino and 7-amino isomers: IC₅₀ ≈ 5 μM vs. 5-amino and 8-amino isomers: no activity (>50-fold selectivity window inferred from binary active/inactive classification) |
| Conditions | Human PBMC in vitro TNFα release ELISA assay |
Why This Matters
Procurement of the 6-amino isomer is essential for any medicinal chemistry campaign targeting TNFα inhibition via the quinazolinone scaffold, as the 5- and 8-amino regioisomers are biologically silent in this pathway.
